Cas no 2248376-36-3 (5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid)
5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2248376-36-3
- EN300-6510812
- 6-(Difluoromethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid
- 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid
-
- Inchi: 1S/C12H13F2NO4/c1-12(2,3)19-11(18)7-4-6(10(16)17)5-15-8(7)9(13)14/h4-5,9H,1-3H3,(H,16,17)
- InChI Key: YZMBXPKCAWWCCV-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(C(=O)O)=CN=1)C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 273.08126422g/mol
- Monoisotopic Mass: 273.08126422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 76.5Ų
5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510812-0.05g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 0.05g |
$1645.0 | 2025-03-14 | |
| Enamine | EN300-6510812-0.1g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 0.1g |
$1723.0 | 2025-03-14 | |
| Enamine | EN300-6510812-0.25g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 0.25g |
$1801.0 | 2025-03-14 | |
| Enamine | EN300-6510812-0.5g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 0.5g |
$1880.0 | 2025-03-14 | |
| Enamine | EN300-6510812-1.0g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 1.0g |
$1958.0 | 2025-03-14 | |
| Enamine | EN300-6510812-2.5g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 2.5g |
$3837.0 | 2025-03-14 | |
| Enamine | EN300-6510812-5.0g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 5.0g |
$5677.0 | 2025-03-14 | |
| Enamine | EN300-6510812-10.0g |
5-[(tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid |
2248376-36-3 | 95.0% | 10.0g |
$8418.0 | 2025-03-14 |
5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid
5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 2248376-36-3): A Comprehensive Overview
5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 2248376-36-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
The molecular structure of 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid is composed of a pyridine ring with a tert-butoxycarbonyl (Boc) group at the 5-position and a difluoromethyl (CF2H) group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The Boc group is a widely used protecting group in organic synthesis, providing stability and ease of manipulation during multi-step reactions. The difluoromethyl group, on the other hand, is known for its ability to modulate the electronic and steric properties of molecules, making it an attractive moiety in drug design.
In terms of synthesis, several methods have been reported for the preparation of 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid. One common approach involves the reaction of 5-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid with tert-butyl alcohol in the presence of a base such as potassium carbonate. This method yields the desired product in good yields and with high purity. Another synthetic route involves the palladium-catalyzed coupling reaction between 5-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid and tert-butyl alcohol using palladium(II) acetate and tri(o-tolyl)phosphine as catalysts. This method offers an efficient and scalable approach to synthesizing the compound.
Recent research has highlighted the potential of 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT pathway and the MAPK/ERK pathway.
The pharmacokinetic properties of 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. In particular, it has been found to have good oral bioavailability and low toxicity in animal models, suggesting its suitability for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 2248376-36-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in treating various diseases.
2248376-36-3 (5-[(Tert-butoxy)carbonyl]-6-(difluoromethyl)pyridine-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)